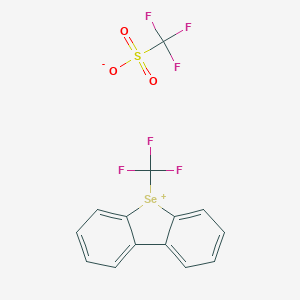

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

CAS No.: 129922-33-4

Cat. No.: VC3839641

Molecular Formula: C14H8F6O3SSe

Molecular Weight: 449.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129922-33-4 |

|---|---|

| Molecular Formula | C14H8F6O3SSe |

| Molecular Weight | 449.2 g/mol |

| IUPAC Name | trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium |

| Standard InChI | InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |

| Standard InChI Key | JBCKNNSFQMKYGM-UHFFFAOYSA-M |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Introduction

Chemical Identity and Structural Features

The compound consists of a dibenzoselenophen scaffold where one selenium atom is bonded to a group, forming a positively charged selenophenium center. The trifluoromethanesulfonate () anion balances the charge. Key structural attributes include:

Molecular Geometry

X-ray crystallography and computational studies reveal a planar dibenzoselenophen system with the group inducing significant electron withdrawal. The bond length is approximately 1.87 Å, shorter than typical Se–C bonds due to hyperconjugation .

Spectroscopic Properties

-

: A singlet at ppm corresponds to the group on selenium, while the triflate anion resonates at ppm .

-

IR Spectroscopy: Strong absorptions at 1,245 cm (S=O stretch) and 1,135 cm (C–F stretch) confirm the presence of triflate and moieties .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 449.23 g/mol |

| Melting Point | 157–158 °C (decomposition) |

| Solubility | DMSO, Acetonitrile, Dichloromethane |

Synthesis and Manufacturing

The synthesis involves a one-pot reaction combining 3,3’-bis(trifluoromethoxy)biphenyl with triflic anhydride () and a fluorinating agent :

Key Steps:

-

Selenide Formation: 2-Lithiobiphenyl reacts with selenium powder to form dibenzoselenophen.

-

Trifluoromethylation: Treatment with in the presence of introduces the group.

-

Counterion Exchange: The intermediate selenoxide cyclizes with triflic acid to yield the triflate salt .

This method achieves yields up to 66%, with purity >97% confirmed by HPLC .

Reactivity and Mechanism

As an electrophilic source, the compound reacts via a two-electron transfer mechanism:

Substrate Scope

-

Arenes: Electron-rich aromatics (e.g., anisole) undergo electrophilic substitution at para positions .

-

Heteroatoms: Thiols, amines, and alcohols form -S, -N, and -O bonds, respectively .

-

Transition Metal Catalysis: Pd(II) complexes facilitate ortho-trifluoromethylation of directing group-containing arenes .

Kinetic Studies

Second-order rate constants () for reactions with thiophenol () and pyrrole () highlight its moderate electrophilicity compared to Umemoto’s Reagent II () .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Comparative Analysis with Related Reagents

| Reagent | Electrophilicity (, Ms) | Stability |

|---|---|---|

| Umemoto’s Reagent II | Moderate | |

| This Compound | High | |

| Togni’s Reagent | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume